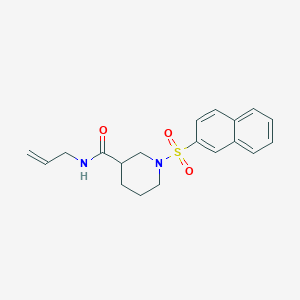
1-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine
説明
1-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine, commonly known as CDPPB, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. CDPPB belongs to the class of pyrazole compounds and is known to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5).
作用機序
CDPPB acts as a positive allosteric modulator of 1-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine, which enhances the receptor's activity by increasing the affinity of the receptor for its endogenous ligand glutamate. The modulation of this compound activity by CDPPB leads to the activation of various intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phospholipase C (PLC) pathway, and the protein kinase B (AKT) pathway.
Biochemical and Physiological Effects
CDPPB has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, neuronal signaling, and gene expression. CDPPB has been found to enhance long-term potentiation (LTP), a cellular process that underlies learning and memory, by increasing the activity of this compound. CDPPB has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival, growth, and plasticity.
実験室実験の利点と制限
CDPPB has several advantages for lab experiments, including its high potency and selectivity for 1-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine, which allows for precise modulation of the receptor's activity. CDPPB also has good pharmacokinetic properties, including good brain penetration, which makes it suitable for in vivo studies. However, CDPPB has some limitations, including its potential off-target effects, which may affect the interpretation of experimental results.
将来の方向性
CDPPB has shown promising results in preclinical studies for various neurological and psychiatric disorders. Future research should focus on the development of CDPPB analogs with improved pharmacokinetic properties and selectivity for 1-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine. The potential therapeutic applications of CDPPB should also be explored in clinical trials to determine its efficacy and safety in humans. Additionally, the role of this compound in various neurological and psychiatric disorders should be further investigated to identify new therapeutic targets for these disorders.
科学的研究の応用
CDPPB has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, anxiety, depression, and schizophrenia. CDPPB is known to enhance the activity of 1-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine, which plays a crucial role in regulating synaptic plasticity and neuronal signaling. The modulation of this compound activity by CDPPB has been shown to improve cognitive function, memory, and behavior in animal models of various neurological and psychiatric disorders.
特性
IUPAC Name |
2-(3-chlorophenyl)-4-(3,4-dimethoxyphenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-22-15-7-6-11(8-16(15)23-2)14-10-20-21(17(14)19)13-5-3-4-12(18)9-13/h3-10H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGDNUNYHVFZIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B4200805.png)
![N'-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-fluorobenzohydrazide](/img/structure/B4200809.png)
![N-isopropyl-2,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4200822.png)
![9-chloro-6-methoxy-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4200823.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-methyl-2-nitrophenyl)-2-furamide](/img/structure/B4200829.png)
![3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-3-phenylpropanoic acid](/img/structure/B4200837.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxy-3-nitrobenzyl)acetamide](/img/structure/B4200841.png)

![N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4200856.png)
![[2-(1-adamantyloxy)ethyl]methylamine hydrochloride](/img/structure/B4200870.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4200885.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B4200886.png)
![N-benzyl-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4200894.png)
